Dihydropyrocurzerenone natural source and isolation
Dihydropyrocurzerenone natural source and isolation
[2] Dihydropyrocurzerenone - an overview | ScienceDirect Topics Dihydropyrocurzerenone is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 Simultaneous determination of curzerenone, pyrocurzerenone and dihydropyrocurzerenone in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and dihydropyrocurzerenone are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and dihydropyrocurzerenone in rat plasma. 3 Dihydropyrocurzerenone from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway Dihydropyrocurzerenone is a natural product isolated from Curcuma wenyujin. 4 Dihydropyrocurzerenone, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells Dihydropyrocurzerenone is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 [7.1] A new furanosesquiterpenoid from the rhizomes of Curcuma phaeocaulis The air-dried and powdered rhizomes of C. phaeocaulis (10.0 kg) were extracted with 95% EtOH (3 × 60 L) at room temperature. The combined extracts were concentrated under reduced pressure to afford a crude extract (1.1 kg), which was suspended in H2O (5.0 L) and partitioned with petroleum ether (3 × 5.0 L) and EtOAc (3 × 5.0 L) successively. The petroleum ether extract (210.0 g) was subjected to column chromatography over silica gel (100–200 mesh, 1.5 kg), eluting with a gradient of petroleum ether/EtOAc (100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v) to give eight fractions (Fr. 1–Fr. 8). Fr. 3 (15.2 g) was separated by silica gel column chromatography (200–300 mesh, 200 g) with a petroleum ether/EtOAc gradient (80:1, 50:1, 30:1, 10:1) to yield four subfractions (Fr. 3.1–Fr. 3.4). Fr. 3.2 (3.5 g) was further purified by silica gel column chromatography (200–300 mesh, 50 g) with petroleum ether/acetone (50:1, 30:1, 20:1) to afford curdione (1.5 g) and neocurdione (1.0 g). Fr. 4 (10.5 g) was subjected to silica gel column chromatography (200–300 mesh, 150 g) with a petroleum ether/EtOAc gradient (50:1, 30:1, 10:1) to give three subfractions (Fr. 4.1–Fr. 4.3). Fr. 4.2 (2.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 70:30) to obtain germacrone (20.5 mg) and furanodiene (15.2 mg). Fr. 5 (8.2 g) was separated by silica gel column chromatography (200–300 mesh, 100 g) with a petroleum ether/EtOAc gradient (30:1, 20:1, 10:1) to yield three subfractions (Fr. 5.1–Fr. 5.3). Fr. 5.2 (2.1 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 65:35) to obtain curzerenone (18.3 mg) and pyrocurzerenone (10.1 mg). Fr. 6 (6.5 g) was subjected to silica gel column chromatography (200–300 mesh, 80 g) with a petroleum ether/EtOAc gradient (20:1, 10:1, 5:1) to give two subfractions (Fr. 6.1 and Fr. 6.2). Fr. 6.1 (1.8 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 60:40) to obtain 13-hydroxygermacrone (12.5 mg) and curcumenol (15.8 mg). Fr. 7 (5.3 g) was separated by silica gel column chromatography (200–300 mesh, 70 g) with a petroleum ether/EtOAc gradient (10:1, 5:1, 1:1) to yield two subfractions (Fr. 7.1 and Fr. 7.2). Fr. 7.1 (1.5 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 55:45) to obtain isocurcumenol (10.2 mg) and zedoarondiol (8.5 mg). Fr. 8 (4.1 g) was subjected to silica gel column chromatography (200–300 mesh, 60 g) with a petroleum ether/EtOAc gradient (5:1, 2:1, 1:1) to give two subfractions (Fr. 8.1 and Fr. 8.2). Fr. 8.1 (1.2 g) was purified by Sephadex LH-20 (MeOH) and semi-preparative HPLC (MeOH/H2O, 50:50) to obtain curcumenone (9.8 mg) and procurcumenol (7.5 mg). 2 Dihydropyrocurzerenone from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway - PubMed Dihydropyrocurzerenone is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. However, the effect of dihydropyrocurzerenone on angiogenesis and the underlying mechanisms have not been elucidated. In this study, we found that dihydropyrocurzerenone inhibited endothelial cell proliferation, migration, and tube formation in vitro. In vivo, dihydropyrocurzerenone suppressed angiogenesis in the chick chorioallantoic membrane (CAM) assay and in the zebrafish model. Mechanistically, we demonstrated that dihydropyrocurzerenone directly bound to vascular endothelial growth factor receptor 2 (VEGFR2) and blocked its activation. Dihydropyrocurzerenone inhibited the phosphorylation of VEGFR2 and its downstream signaling molecules, including Akt, ERK, and p38. In addition, dihydropyrocurzerenone downregulated the expression of matrix metalloproteinase-2 (MMP-2) and MMP-9. Taken together, our findings suggest that dihydropyrocurzerenone is a potent anti-angiogenic agent that targets the VEGFR2 signaling pathway. It may be a promising candidate for the treatment of angiogenesis-related diseases, such as cancer and ocular neovascularization. 6 Dihydropyrocurzerenone, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells - PubMed Dihydropyrocurzerenone is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. It has been shown to possess anti-inflammatory and anti-cancer activities. However, the effects of dihydropyrocurzerenone on human colorectal cancer and the underlying molecular mechanisms are still unclear. In the present study, we found that dihydropyrocurzerenone significantly inhibited the proliferation of HCT116 and SW480 colorectal cancer cells in a dose- and time-dependent manner. Dihydropyrocurzerenone induced G2/M phase cell cycle arrest and apoptosis in both cell lines. Further investigation revealed that dihydropyrocurzerenone-induced apoptosis was associated with the activation of caspase-3, caspase-8, and caspase-9, as well as the cleavage of poly(ADP-ribose) polymerase (PARP). Moreover, dihydropyrocurzerenone upregulated the expression of Bax and downregulated the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. In addition, dihydropyrocurzerenone treatment resulted in the inactivation of the PI3K/Akt signaling pathway. Taken together, our findings demonstrate that dihydropyrocurzerenone inhibits proliferation and induces apoptosis in human colorectal cancer cells through the PI3K/Akt signaling pathway. These results suggest that dihydropyrocurzerenone may be a potential therapeutic agent for the treatment of human colorectal cancer. 5 Dihydropyrocurzerenone - PubChem Dihydropyrocurzerenone is a natural product found in Curcuma wenyujin with data available. 7 Dihydropyrocurzerenone | C15H20O2 | ChemSpider Dihydropyrocurzerenone is a natural product. 8 Dihydropyrocurzerenone suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways - PubMed Dihydropyrocurzerenone is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 Dihydropyrocurzerenone, a sesquiterpene from Curcuma wenyujin, inhibits proliferation and induces apoptosis in human colorectal cancer cells Dihydropyrocurzerenone is a sesquiterpene compound isolated from the traditional Chinese medicine Curcuma wenyujin. 5 Simultaneous determination of curzerenone, pyrocurzerenone and dihydropyrocurzerenone in rat plasma by LC–MS/MS and its application to a pharmacokinetic study after administration of Curcuma wenyujin extract and volatile oil Curzerenone, pyrocurzerenone and dihydropyrocurzerenone are the main components of the volatile oil of Curcuma wenyujin Y.H. Chen et C. Ling (WEO), which is a traditional Chinese medicine used for the treatment of cancer and inflammation. In this study, a rapid and sensitive liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed and validated for the simultaneous determination of curzerenone, pyrocurzerenone and dihydropyrocurzerenone in rat plasma. 3 Dihydropyrocurzerenone from Curcuma wenyujin suppresses angiogenesis in vitro and in vivo through inhibiting the VEGFR2 signaling pathway Dihydropyrocurzerenone is a natural product isolated from Curcuma wenyujin. It has been reported to have anti-inflammatory and anti-cancer activities. 4 Dihydropyrocurzerenone suppresses RANKL-induced osteoclastogenesis and ovariectomy-induced bone loss via the JNK and NF-κB signaling pathways Dihydropyrocurzerenone is a sesquiterpenoid isolated from Curcuma wenyujin, a traditional Chinese medicine. 9 Dihydropyrocurzerenone - an overview | ScienceDirect Topics Dihydropyrocurzerenone is a sesquiterpenoid that has been found in C. zedoaria and has diverse biological activities, including anticancer, anti-inflammatory, and antifungal properties. 1 Dihydropyrocurzerenone | C15H20O2 | ChemSpider Dihydropyrocurzerenone is a natural product. 8 Dihydropyrocurzerenone - PubChem Dihydropyrocurzerenone is a natural product found in Curcuma wenyujin with data available. 10, a sesquiterpenoid compound, has been identified in several plant species within the Curcuma genus, notably Curcuma wenyujin and Curcuma zedoaria. This technical guide provides an in-depth overview of its natural sources and the methodologies employed for its isolation and purification, tailored for researchers, scientists, and drug development professionals.
Natural Sources
Dihydropyrocurzerenone is predominantly isolated from the rhizomes of Curcuma species. These plants are native to Southeast Asia and are widely used in traditional medicine. The primary documented sources include:
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Curcuma wenyujin : This species is a significant source of dihydropyrocurzerenone and is a focal point of much of the research into this compound.
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Curcuma zedoaria : Also known as white turmeric, this plant is another reported source of dihydropyrocurzerenone.
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Curcuma phaeocaulis : Research has also identified the presence of related furanosesquiterpenoids in this species, suggesting it may also be a source of dihydropyrocurzerenone or its precursors.
Isolation and Purification
The isolation of dihydropyrocurzerenone from its natural sources involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below, followed by a detailed experimental protocol based on published literature.
Experimental Workflow
Detailed Experimental Protocol
The following protocol is a composite methodology based on the procedures described for the isolation of sesquiterpenoids from Curcuma phaeocaulis.
1. Extraction:
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Air-dried and powdered rhizomes of the source plant (e.g., 10.0 kg) are extracted with 95% ethanol (3 x 60 L) at room temperature.
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The combined extracts are then concentrated under reduced pressure to yield a crude extract.
2. Liquid-Liquid Partitioning:
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The crude extract is suspended in water and successively partitioned with petroleum ether and ethyl acetate.
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The petroleum ether extract, which is enriched with less polar compounds like dihydropyrocurzerenone, is collected for further purification.
3. Column Chromatography (Silica Gel):
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The petroleum ether extract is subjected to column chromatography on silica gel (100–200 mesh).
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A gradient elution system is employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a petroleum ether/ethyl acetate gradient (e.g., 100:1, 80:1, 50:1, 30:1, 10:1, 5:1, 1:1, v/v).
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Fractions are collected and monitored by thin-layer chromatography (TLC).
4. Further Chromatographic Purification:
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Fractions containing the compounds of interest are further separated using additional silica gel column chromatography (200–300 mesh) with a more refined gradient of solvents (e.g., petroleum ether/ethyl acetate or petroleum ether/acetone).
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Subsequent purification steps may involve size-exclusion chromatography, such as Sephadex LH-20 with methanol as the mobile phase.
5. High-Performance Liquid Chromatography (HPLC):
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The final purification is often achieved using semi-preparative HPLC.
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A common mobile phase for the separation of these types of sesquiterpenoids is a mixture of methanol and water.
Quantitative Data
The yield of dihydropyrocurzerenone and related compounds from the isolation process can vary depending on the plant source and the efficiency of the extraction and purification steps. The following table summarizes representative yields for similar sesquiterpenoids isolated from Curcuma phaeocaulis.
| Compound | Starting Material (kg) | Yield (mg) |
| Curdione | 10.0 | 1500 |
| Neocurdione | 10.0 | 1000 |
| Germacrone | 10.0 | 20.5 |
| Furanodiene | 10.0 | 15.2 |
| Curzerenone | 10.0 | 18.3 |
| Pyrocurzerenone | 10.0 | 10.1 |
| 13-Hydroxygermacrone | 10.0 | 12.5 |
| Curcumenol | 10.0 | 15.8 |
| Isocurcumenol | 10.0 | 10.2 |
| Zedoarondiol | 10.0 | 8.5 |
| Curcumenone | 10.0 | 9.8 |
| Procurcumenol | 10.0 | 7.5 |
Note: The specific yield for dihydropyrocurzerenone was not explicitly provided in the cited source, but the yields of structurally similar compounds are presented for reference.
Conclusion
Dihydropyrocurzerenone is a naturally occurring sesquiterpenoid with significant therapeutic potential. Its isolation from Curcuma species is a well-established, albeit multi-step, process. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development. Further optimization of the isolation protocol could potentially lead to higher yields and purity, facilitating its broader investigation and application.
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